molecular formula C8H8F3NO3S B2643852 N-methyl-4-(trifluoromethoxy)benzenesulfonamide CAS No. 909527-60-2

N-methyl-4-(trifluoromethoxy)benzenesulfonamide

Cat. No.: B2643852
CAS No.: 909527-60-2
M. Wt: 255.21
InChI Key: MXERDVDDPIOSLK-UHFFFAOYSA-N
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Description

N-methyl-4-(trifluoromethoxy)benzenesulfonamide: is a chemical compound with the molecular formula C8H8F3NO3S and a molecular weight of 255.22 g/mol It is characterized by the presence of a trifluoromethoxy group attached to a benzenesulfonamide structure, which includes a methyl group on the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(trifluoromethoxy)benzenesulfonamide typically involves the reaction of 4-(trifluoromethoxy)benzenesulfonyl chloride with methylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a solvent like dichloromethane and a temperature range of 0-25°C .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound .

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(trifluoromethoxy)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: N-methyl-4-(trifluoromethoxy)benzenesulfonamide is used as a building block in organic synthesis. Its unique trifluoromethoxy group imparts distinct electronic properties, making it valuable in the development of new materials and catalysts .

Biology and Medicine: In biological research, this compound is investigated for its potential as a pharmacophore in drug design. The trifluoromethoxy group can enhance the metabolic stability and bioavailability of drug candidates .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and agrochemicals. Its unique properties make it suitable for applications requiring high chemical stability and reactivity .

Mechanism of Action

The mechanism of action of N-methyl-4-(trifluoromethoxy)benzenesulfonamide involves its interaction with specific molecular targets. The trifluoromethoxy group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The sulfonamide group can form hydrogen bonds with target proteins, enhancing the compound’s specificity and potency .

Comparison with Similar Compounds

Uniqueness: N-methyl-4-(trifluoromethoxy)benzenesulfonamide is unique due to the presence of the trifluoromethoxy group, which imparts distinct electronic and steric effects. This uniqueness makes it valuable in applications where high chemical stability and specific reactivity are required .

Properties

IUPAC Name

N-methyl-4-(trifluoromethoxy)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-12-16(13,14)7-4-2-6(3-5-7)15-8(9,10)11/h2-5,12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXERDVDDPIOSLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)C1=CC=C(C=C1)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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